Cas no 94242-85-0 (2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane)

2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane structure
94242-85-0 structure
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane
94242-85-0
C7H15BO2
142.003802537918
MFCD09027082
819884
11759390

2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Properties

Names and Identifiers

    • 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane
    • Methyl boronic acid pinacol ester
    • Methylboronic acid pinacol ester
    • 1,3,2-Dioxaborolane, 2,4,4,5,5-pentamethyl-
    • AK101378
    • MethylboronicAcidPinacolEster
    • FCH922926
    • EBD214633
    • MB06754
    • PENTAMETHYL-1,3,2-DIOXABOROLANE
    • BC000818
    • SY025061
    • AB0009840
    • ST2403630
    • AX8232917
    • P2602
    • J3.564.400H
    • (4,4,5,5-Tetramethyl-1,3,2-diox
    • 2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane (ACI)
    • Pinacol, cyclic methaneboronate (6CI)
    • 94242-85-0
    • CS-W018635
    • EN300-316299
    • AKOS006343549
    • SCHEMBL14399
    • 2-methyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • DS-2394
    • DTXSID00471933
    • C7H15BO2
    • MFCD09027082
    • AC-33927
    • +Expand
    • MFCD09027082
    • FOQJHZPURACERJ-UHFFFAOYSA-N
    • 1S/C7H15BO2/c1-6(2)7(3,4)10-8(5)9-6/h1-5H3
    • O1C(C)(C)C(C)(C)OB1C

Computed Properties

  • 142.11651g/mol
  • 0
  • 0
  • 2
  • 0
  • 142.11651g/mol
  • 142.11651g/mol
  • 18.5Ų
  • 10
  • 127
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1

Experimental Properties

  • 1.70840
  • 18.46000
  • 1.4003 (20 ºC)
  • 35°C/20mmHg(lit.)
  • No data available
  • 31.3±18.7 ºC,
  • No data available
  • 0.88±0.1 g/cm3 (20 ºC 760 Torr),

2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Security Information

2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Customs Data

  • 2934999090
  • China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003SGC-1g
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane
94242-85-0 98%
1g
$5.00 2024-04-19
A2B Chem LLC
AB76044-1g
Methylboronic acid pinacol ester
94242-85-0 98%
1g
$5.00 2024-05-20
Aaron
AR003SOO-1g
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane
94242-85-0 98%
1g
$5.00 2024-07-18
abcr
AB310127-10 g
Methylboronic acid pinacol ester, 98%; .
94242-85-0 98%
10g
€144.80 2023-01-16
Apollo Scientific
OR908873-5g
Methylboronic acid pinacol ester
94242-85-0 98%
5g
£48.00 2023-08-31
Chemenu
CM137049-25g
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane
94242-85-0 97%
25g
$92 2024-07-19
Enamine
EN300-316299-0.1g
pentamethyl-1,3,2-dioxaborolane
94242-85-0
0.1g
$120.0 2023-09-05
eNovation Chemicals LLC
D693654-10g
Methylboronic Acid Pinacol Ester
94242-85-0 97%
10g
$140 2021-09-25
Fluorochem
224865-250mg
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane
94242-85-0 95%
250mg
£10.00 2022-02-28
TRC
P274395-500mg
2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane
94242-85-0
500mg
$64.00 2023-05-17

2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Diethyl ether ;  48 h, 25 °C
Reference
Suzuki-Miyaura cross-couplings of secondary allylic boronic esters
Glasspoole, Ben W.; Ghozati, Kazem; Moir, Jonathon W.; Crudden, Cathleen M., Chemical Communications (Cambridge, 2012, 48(9), 1230-1232

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Diethyl ether ;  48 h, rt
Reference
Ring-Opening Lithiation-Borylation of 2-Trifluoromethyl Oxirane: A Route to Versatile Tertiary Trifluoromethyl Boronic Esters
Nandakumar, Meganathan; Rubial, Belen; Noble, Adam ; Myers, Eddie L. ; Aggarwal, Varinder K., Angewandte Chemie, 2020, 59(3), 1187-1191

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: 2922856-92-4 (silica supported) Solvents: Cyclooctane ;  16 h, 500 psi, 150 °C
Reference
Silica Supported Organometallic IrI Complexes Enable Efficient Catalytic Methane Borylation
Staples, Orion; Ferrandon, Magali S.; Laurent, Guillaume P.; Kanbur, Uddhav; Kropf, A. Jeremy; et al, Journal of the American Chemical Society, 2023, 145(14), 7992-8000

Synthetic Circuit 4

Reaction Conditions
1.1 2 - 3 s, rt
Reference
Palladium-Catalyzed Remote Diborylative Cyclization of Dienes with Diborons via Chain Walking
Kanno, Shota; Kakiuchi, Fumitoshi ; Kochi, Takuya, Journal of the American Chemical Society, 2021, 143(46), 19275-19281

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Solvents: Methanol ,  Water ;  48 h, 50 °C
Reference
Transition-Metal-Free Borylation of Alkyl Iodides via a Radical Mechanism
Liu, Qianyi; Hong, Junting; Sun, Beiqi; Bai, Guangcan; Li, Feng; et al, Organic Letters, 2019, 21(17), 6597-6602

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Cyclohexane Catalysts: Diaquatetrakis[μ-[4′-[bis(4′-carboxy[1,1′-biphenyl]-4-yl)phosphino][1,1′-bipheny… (reaction products with di-μ-chlorobis(1,5-cyclooctadiene)diiridium) ;  15 h, 50 bar, 110 °C; cooled
Reference
Metal-Organic Framework Stabilizes a Low-Coordinate Iridium Complex for Catalytic Methane Borylation
Feng, Xuanyu ; Song, Yang; Li, Zhe; Kaufmann, Michael; Pi, Yunhong; et al, Journal of the American Chemical Society, 2019, 141(28), 11196-11203

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Lithium tert-butoxide Solvents: Methanol ,  Water ;  48 h, 50 °C
Reference
Method for preparing alkyl borate through boron esterification of alkyl halide without transition metal catalysis
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Calcium hydride Solvents: Pentane
Reference
Calcium hydride
Gawley, Robert E.; Davis, Arnold, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Calcium hydride Solvents: Pentane
Reference
Calcium Hydride
Gawley, Robert E.; Davis, Arnold, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 10

Reaction Conditions
Reference
The Influence of Boryl Substituents on the Formation and Reactivity of Adjacent and Vicinal Free Radical Centers
Walton, John C.; McCarroll, Andrew J.; Chen, Qiao; Carboni, Bertrand; Nziengui, Roger, Journal of the American Chemical Society, 2000, 122(23), 5455-5463

Synthetic Circuit 11

Reaction Conditions
Reference
Determination of methylboronic acid in teboroxime by capillary gas chromatography
Both, Douglas A.; Ribick, Michael; Jemal, Mohammed, Journal of Chromatography, 1991, 585(2), 348-52

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Calcium hydride Solvents: Pentane
Reference
Addition compounds of alkali metal hydrides. 28. Preparation of potassium dialkoxymonoalkylborohydrides from cyclic boronic esters. A new class of reducing agents
Brown, Herbert C.; Park, Won Suh; Cha, Jin Soon; Cho, Byung Tae; Brown, Charles A., Journal of Organic Chemistry, 1986, 51(3), 337-42

Synthetic Circuit 13

Reaction Conditions
Reference
Method for preparation of 2-trifluoromethyl-4,5-dihydrooxepin derivatives
, Japan, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Solvents: p-Xylene ,  Benzene-d6 ;  rt
Reference
Mechanistic Studies of Copper-Catalyzed Asymmetric Hydroboration of Alkenes
Xi, Yumeng; Hartwig, John F., Journal of the American Chemical Society, 2017, 139(36), 12758-12772

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline ,  Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: Cyclohexene ;  16 h, 3447 kPa, 150 °C
Reference
Catalytic borylation of methane
Smith, Kyle T.; Berritt, Simon; Gonzalez-Moreiras, Mariano; Ahn, Seihwan; Smith, Milton R. III; et al, Science (Washington, 2016, 351(6280), 1424-1427

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Rhodium, [(1,2,3,4,5,6-η)-hexamethylbenzene][(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl… Solvents: Cyclohexane ;  14 h, 3500 kPa, 150 °C
Reference
Catalyst-controlled selectivity in the C-H borylation of methane and ethane
Cook, Amanda K.; Schimler, Sydonie D.; Matzger, Adam J.; Sanford, Melanie S., Science (Washington, 2016, 351(6280), 1421-1424

2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Raw materials

2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Preparation Products

2,4,4,5,5-Pentamethyl-1,3,2-dioxaborolane Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:94242-85-0)
A LA DING
anhua.mao@aladdin-e.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:94242-85-0)
JI ZHI SHI JI
18117592386
3007522982@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:94242-85-0)
TANG SI LEI
15026964105
2881489226@qq.com

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